5-bromo-2-(phenylethynyl)pyridine
Description
Properties
CAS No. |
111770-84-4 |
|---|---|
Molecular Formula |
C13H8BrN |
Molecular Weight |
258 |
Synonyms |
5-bromo-2-(phenylethynyl)pyridine |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Bromo 2 Phenylethynyl Pyridine
Retrosynthetic Analysis of 5-Bromo-2-(phenylethynyl)pyridine
A retrosynthetic analysis of the target molecule, 5-bromo-2-(phenylethynyl)pyridine, logically identifies the most strategic disconnection at the C(sp²)-C(sp) bond linking the pyridine (B92270) ring to the ethynyl (B1212043) group. This approach simplifies the molecule into two more readily available precursor fragments. amazonaws.comadvancechemjournal.com
The primary disconnection suggests a cross-coupling reaction, a powerful tool in organic synthesis for forming C-C bonds. researchgate.net This leads to two synthons: a phenylethynyl anion equivalent and a 5-bromo-2-pyridyl cation equivalent. The corresponding synthetic equivalents for these synthons are phenylacetylene (B144264) and a doubly activated pyridine ring, such as 2,5-dibromopyridine (B19318) or 2-iodo-5-bromopyridine. lookchem.com The Sonogashira coupling is the foremost reaction that employs these specific building blocks. organic-chemistry.org
Figure 1: Retrosynthetic disconnection of 5-bromo-2-(phenylethynyl)pyridine into phenylacetylene and 2,5-dibromopyridine, pointing towards a Sonogashira cross-coupling reaction.This strategy is advantageous because it leverages the differential reactivity of the halogen atoms on the pyridine ring. In dihalogenated pyridines, the halogen at the C2 position is generally more susceptible to oxidative addition in palladium-catalyzed reactions than halogens at other positions, allowing for selective functionalization. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are central to the synthesis of arylalkynes and have become one of the most effective methods for forming new C-C bonds. scirp.orgyoutube.com The Sonogashira reaction, in particular, is the most direct and widely employed method for synthesizing compounds like 5-bromo-2-(phenylethynyl)pyridine. mdpi.com
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org The reaction was first reported in 1975 and has since been refined for a vast range of applications, including the synthesis of complex molecules, pharmaceuticals, and organic materials. mdpi.comwikipedia.org The synthesis of 5-bromo-2-(phenylethynyl)pyridine from 2-iodo-5-bromopyridine and phenylacetylene has been reported with a yield of 78% using a palladium-copper catalytic system. lookchem.com
The general reaction is as follows:

The choice of the palladium catalyst is critical for the success of the Sonogashira coupling. The active catalyst is a palladium(0) species, which undergoes oxidative addition with the aryl halide. libretexts.org Common sources for the active catalyst include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂). wikipedia.orgacs.org
Pd(PPh₃)₄: This is a palladium(0) complex and can directly enter the catalytic cycle. It is highly reactive but can be sensitive to air and moisture. libretexts.org
PdCl₂(PPh₃)₂: This is a palladium(II) complex that is more stable and easier to handle than many Pd(0) sources. libretexts.org It acts as a pre-catalyst and is reduced in situ to the active Pd(0) species by reagents in the reaction mixture, such as an amine or a phosphine (B1218219) ligand. wikipedia.org
The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
Interactive Data Table: Common Palladium Catalysts in Sonogashira Coupling
| Catalyst | Formula | Oxidation State | Role | Key Characteristics |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 0 | Active Catalyst | Highly reactive, enters cycle directly; can be air-sensitive. libretexts.org |
| Bis(triphenylphosphine)palladium(II) Chloride | PdCl₂(PPh₃)₂ | +2 | Pre-catalyst | More stable and soluble than Pd(PPh₃)₄; reduced in situ. wikipedia.orglibretexts.org |
| Palladium(II) Acetate | Pd(OAc)₂ | +2 | Pre-catalyst | Often used with external phosphine or N-heterocyclic carbene (NHC) ligands. rsc.org |
The classic Sonogashira protocol employs a copper(I) salt, most commonly copper(I) iodide (CuI), as a co-catalyst. wikipedia.org The addition of copper significantly accelerates the reaction, often allowing it to proceed under much milder conditions, such as at room temperature. mdpi.com
The primary role of the copper co-catalyst is to react with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. wikipedia.orgacs.org This copper acetylide is more nucleophilic than the alkyne itself and readily undergoes transmetalation with the palladium(II) complex, which is often the rate-determining step of the catalytic cycle. acs.org
Despite its benefits, the presence of copper can have drawbacks. The main issue is the promotion of undesirable oxidative homocoupling of the terminal alkyne to form a diacetylene (Glaser coupling). scielo.org.za This side reaction requires the rigorous exclusion of oxygen from the reaction mixture. mdpi.com Consequently, numerous "copper-free" Sonogashira protocols have been developed to circumvent this issue, although they may require higher temperatures or different ligand systems. rsc.orgscielo.org.za
The choice of base and solvent is crucial for optimizing the Sonogashira coupling. An amine base is typically required to neutralize the hydrogen halide (HX) that is formed as a byproduct of the reaction. wikipedia.org
Commonly used amines include triethylamine (B128534) (Et₃N), diethylamine, and diisopropylamine. wikipedia.org In many procedures, the amine can also function as the solvent, particularly if used in large excess. wikipedia.orgacs.org The basicity and steric hindrance of the amine can influence the reaction equilibrium and efficiency. wikipedia.org Other bases, such as inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are also used, especially in copper-free variations. wikipedia.orgrsc.org
In addition to amines, other organic solvents are frequently employed to ensure proper solubility of the reactants and catalysts. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices. scirp.orgacs.org Ethereal solvents like THF are aprotic and can help coordinate to the metal centers, while being relatively easy to remove post-reaction. researchgate.net The selection of the solvent system can significantly impact reaction rates and yields. soton.ac.uk
Interactive Data Table: Typical Bases and Solvents for Sonogashira Coupling
| Component | Examples | Function(s) | Notes |
| Bases | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Piperidine | Neutralize HX byproduct; can act as solvent and ligand. | Must be added in sufficient quantity to drive the reaction. wikipedia.org |
| Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Neutralize HX byproduct. | Often used in copper-free protocols. wikipedia.orgrsc.org | |
| Solvents | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Dissolve reactants and catalysts; influence polarity. | Often used in combination with an amine base. scirp.orgacs.orgresearchgate.net |
| Amines (e.g., Et₃N) | Can serve as both base and solvent. | Common in classic Sonogashira procedures. wikipedia.org | |
| Water | Used in sustainable "green chemistry" protocols. organic-chemistry.org | Often requires specific water-soluble ligands or surfactants. nih.gov |
While Sonogashira coupling is the most direct route to 5-bromo-2-(phenylethynyl)pyridine, other cross-coupling reactions are instrumental in the broader functionalization of halogenated pyridines. The inherent electronic properties of the pyridine ring dictate the reactivity and site-selectivity of these transformations. Oxidative addition of a palladium catalyst is generally favored at the electron-deficient C2 and C4 positions. nih.gov
For dihalogenated substrates like 2,5-dibromopyridine, coupling reactions typically occur with high selectivity at the C2 position. nih.gov This predictable reactivity allows for sequential cross-coupling reactions, where the C2 position is functionalized first, followed by a subsequent coupling at the C5 position with a different partner.
Alternative strategies include:
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (e.g., a boronic acid or ester) with an organic halide. It is widely used to form C(sp²)-C(sp²) bonds and could be employed to introduce an aryl or vinyl group at the C2 position of 5-bromopyridine. researchgate.net
Stille Coupling: This involves the reaction of an organostannane (organotin) reagent with an organic halide. While effective, the toxicity of tin compounds is a significant drawback. youtube.com
Heck Coupling: This reaction forms a C-C bond between an alkene and an aryl halide.
Kumada Coupling: This utilizes a Grignard reagent (organomagnesium) as the nucleophilic partner.
In some cases, unconventional site-selectivity can be achieved by carefully choosing the ligand or reaction conditions. For instance, very bulky ligands or specific ligand-free conditions have been shown to favor coupling at less reactive positions, such as C4 or C5 in certain dichloropyridines. nih.govacs.org This highlights the tunability of palladium catalysis in achieving diverse substitution patterns on pyridine scaffolds.
Sonogashira Coupling: Optimization of Reaction Conditions and Catalytic Systems
Other Synthetic Routes to Ethynylpyridines and Bromopyridines
While direct coupling reactions are a primary method for the synthesis of 5-bromo-2-(phenylethynyl)pyridine, other synthetic strategies involving the formation of the ethynylpyridine and bromopyridine cores are also of significant interest.
Strategies involving 2-Halopyridines
The reactivity of 2-halopyridines provides a versatile platform for the introduction of various functional groups, including the ethynyl moiety. One notable strategy involves the use of 2-iodo-5-bromopyridine as a precursor. This compound can undergo a metal-halogen exchange reaction to form a more reactive organometallic intermediate.
For instance, 5-bromo-2-iodopyridine (B1269129) can be treated with isopropyl magnesium chloride to generate the corresponding Grignard reagent, 5-bromopyridyl-2-magnesium chloride. researchgate.net This intermediate, which was previously difficult to access, can then react with a variety of electrophiles to introduce different functionalities at the 2-position of the pyridine ring. researchgate.net Similarly, treatment of 5-bromo-2-iodopyridine with active zinc can selectively form the organozinc iodide at the C-I bond, which is then available for coupling reactions. researchgate.net
Another approach starts with the corresponding amino-pyridine. For example, 2-amino-5-bromopyridine (B118841) can be synthesized with good regioselectivity by the bromination of 2-aminopyridine (B139424) using N-Bromosuccinimide (NBS) in acetonitrile. chemicalbook.com The resulting aminobromopyridine can then be converted to other functional groups.
The table below summarizes a selection of reactions involving 2-halopyridines that are pertinent to the synthesis of bromopyridine precursors.
| Starting Material | Reagents | Product | Significance |
| 5-bromo-2-iodopyridine | Isopropyl magnesium chloride | 5-bromopyridyl-2-magnesium chloride | Formation of a reactive Grignard reagent for subsequent functionalization. researchgate.net |
| 5-bromo-2-iodopyridine | Active Zinc | 5-bromo-2-pyridylzinc iodide | Selective formation of an organozinc reagent for coupling reactions. researchgate.net |
| 2-aminopyridine | N-Bromosuccinimide (NBS), Acetonitrile | 5-bromo-2-aminopyridine | Regioselective bromination to form a key intermediate. chemicalbook.com |
| 2-Amino-5-(phenylthio)pyridine | 48% Hydrobromic acid, Bromine | 2-bromo-5-(phenylthio)pyridine | Synthesis of a bromopyridine derivative from an aminopyridine precursor. prepchem.com |
Sequential Functionalization Approaches
Sequential functionalization provides a powerful strategy for the synthesis of highly substituted pyridines from simpler starting materials. This approach allows for the controlled introduction of different functional groups at specific positions on the pyridine ring.
One such method involves the dearomatization of the pyridine ring to enable meta-selective functionalization, a traditionally challenging transformation. researchgate.net For instance, pyridines can react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl pyruvate (B1213749) to form oxazino pyridine intermediates. researchgate.netthieme-connect.com These intermediates can undergo meta-C-H functionalization. By changing the reaction conditions to acidic, these oxazino pyridines can be converted to pyridinium (B92312) salts, which then favor para-selective nucleophilic functionalization. thieme-connect.comacs.org This pH-dependent reactivity allows for a sequential meta and para functionalization of the pyridine ring. thieme-connect.comacs.org
Another approach to sequential functionalization involves the N-functionalization of pyridines to direct the regioselectivity of subsequent reactions. researchgate.net The introduction of a bulky N-substituent can favor functionalization at the C4-position, leading to the formation of 1,4-dihydropyridine (B1200194) (DHP) structures, which can then be further functionalized at the C3-position. researchgate.net
Functionalization of the Pyridine Core and Ethynyl Moiety
The pyridine core and the ethynyl moiety of 5-bromo-2-(phenylethynyl)pyridine offer multiple sites for further functionalization, allowing for the synthesis of a diverse range of derivatives for various applications. The site-selective modification of the pyridine ring is a significant area of research due to the prevalence of pyridine motifs in biologically active compounds. thieme-connect.comacs.org
Direct C-H functionalization of the pyridine ring is a desirable strategy as it avoids the need for pre-functionalized substrates. researchgate.net While traditional methods often favor functionalization at the 2- or 4-positions due to the electronic nature of the pyridine ring, recent advances have enabled more challenging meta-selective functionalizations. researchgate.netresearchgate.net The use of visible-light-driven photocatalysis with organic photocatalysts like quinolinone has been shown to be effective for the site-selective installation of phosphinoyl and carbamoyl (B1232498) groups on the pyridine core under mild, transition-metal-free conditions. acs.org
The ethynyl moiety is also amenable to a variety of chemical transformations. For example, it can participate in cycloaddition reactions, be reduced to the corresponding alkene or alkane, or undergo further coupling reactions to extend the conjugated system.
Green Chemistry Aspects in the Synthesis of 5-Bromo-2-(phenylethynyl)pyridine
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridines to minimize environmental impact and improve safety. researchgate.net These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. scielo.br
Microwave-assisted synthesis is one green chemistry tool that has been successfully employed for the synthesis of pyridine derivatives. nih.gov This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov For example, a one-pot, four-component reaction to synthesize pyridine derivatives has been shown to be highly efficient under microwave irradiation, with excellent yields and short reaction times. nih.gov
Mechanochemistry, which involves conducting reactions by grinding or milling, offers a solvent-free or low-solvent approach to synthesis. scielo.brresearchgate.net This method is recognized for being safe, robust, atom-economical, and energy-efficient. scielo.br The synthesis of 2-phenylimidazo[1,2-α]pyridine has been demonstrated using mechanochemical methods such as manual grinding and vortex mixing, highlighting the potential of this technique for the synthesis of other nitrogen-containing heterocycles. scielo.brresearchgate.net
The use of greener solvents and catalysts is another key aspect of green chemistry. Research into the use of ionic liquids as recyclable catalysts and reaction media, as well as solvent-free "neat" reaction conditions, is ongoing. researchgate.net These approaches aim to reduce the reliance on volatile and often hazardous organic solvents traditionally used in organic synthesis. researchgate.net
The following table outlines some green chemistry approaches applicable to pyridine synthesis.
| Green Chemistry Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reaction mixtures. | Shorter reaction times, improved yields, pure products. nih.gov |
| Mechanochemistry | Solvent-free or low-solvent synthesis via grinding or milling. | Safe, robust, atom-economic, energy-efficient. scielo.br |
| Multi-component Reactions | One-pot reactions involving three or more starting materials. | High efficiency, reduced waste, operational simplicity. nih.gov |
| Use of Greener Solvents/Catalysts | Employing environmentally benign solvents (e.g., water, ethanol) and recyclable catalysts (e.g., ionic liquids). | Reduced use of hazardous materials, potential for catalyst recycling. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Phenylethynyl Pyridine
Reactivity at the Aryl Halide Moiety (Bromine Atom)
The bromine atom attached to the pyridine (B92270) ring is a key site for functionalization, primarily through nucleophilic substitution and cross-coupling reactions.
Nucleophilic Substitution Reactions
The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings that are electron-poor are more predisposed to undergo nucleophilic substitution. wikipedia.org The presence of the electronegative nitrogen atom activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to the nitrogen. wikipedia.org In 5-bromo-2-(phenylethynyl)pyridine, the bromine atom is at the 5-position, which is para to the ring nitrogen. This positioning facilitates nucleophilic attack, leading to the displacement of the bromide ion.
The general mechanism for an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequent loss of the leaving group restores the aromaticity of the ring. A variety of nucleophiles, including alkoxides, thiolates, and amines, can participate in these reactions. For instance, studies on various bromopyridines have shown that they react with nucleophiles like methoxide (B1231860) and phenoxide ions to yield the corresponding substituted pyridines. acs.org While the rate of reaction can be influenced by the specific nucleophile and reaction conditions, the inherent electronic properties of the bromopyridine core are the primary drivers for this reactivity. It is important to note that some nucleophilic substitutions on halopyridines may proceed through a radical chain mechanism (SRN1).
| Reactant | Nucleophile | General Product | Reaction Type |
| 5-Bromopyridine derivative | Phenoxide | 5-Phenoxypyridine derivative | SNAr |
| 5-Bromopyridine derivative | Thiophenoxide | 5-(Phenylthio)pyridine derivative | SNAr |
| 5-Bromopyridine derivative | Amine | 5-Aminopyridine derivative | SNAr |
Further Cross-Coupling Transformations (e.g., Suzuki, Stille)
The carbon-bromine bond in 5-bromo-2-(phenylethynyl)pyridine is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a widely utilized method for the formation of biaryl compounds and involves the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction has been successfully applied to a variety of nitrogen-containing heterocycles. wikipedia.org For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄, yielding the corresponding coupled products in moderate to good yields. acs.org This demonstrates the feasibility of applying similar conditions to 5-bromo-2-(phenylethynyl)pyridine to introduce new aryl or vinyl substituents at the 5-position.
Stille Coupling: The Stille reaction is another versatile cross-coupling method that pairs an organic halide with an organotin compound (organostannane) catalyzed by a palladium complex. acs.orgnih.gov This reaction is known for its broad substrate scope and tolerance of a wide range of functional groups. researchgate.net The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to give the coupled product and regenerate the catalyst. nih.gov This methodology could be employed to couple 5-bromo-2-(phenylethynyl)pyridine with various organostannanes to introduce alkyl, vinyl, or aryl groups at the C-5 position.
| Coupling Reaction | Coupling Partner | Catalyst System (General) | General Product Structure |
| Suzuki | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-2-(phenylethynyl)pyridine |
| Stille | Organostannane (R-Sn(Alkyl)₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | 5-R-2-(phenylethynyl)pyridine |
Reactivity of the Phenylethynyl Group
The carbon-carbon triple bond of the phenylethynyl substituent is a region of high electron density, making it susceptible to a variety of addition and cyclization reactions.
Electrophilic Additions to the Alkyne
The alkyne moiety can undergo electrophilic addition reactions, similar to alkenes, although the reactivity can be somewhat lower. The addition of electrophiles like halogens (e.g., Br₂) or hydrogen halides (HX) proceeds by attack of the π-electrons of the triple bond on the electrophile. rsc.org In the case of an unsymmetrical alkyne like the phenylethynyl group, the addition of HX typically follows Markovnikov's rule, where the proton adds to the less substituted carbon of the alkyne, and the halide adds to the more substituted carbon, leading to the formation of a vinyl halide. rsc.org Addition of a second equivalent of HX can lead to a geminal dihalide.
Cyclization Reactions
The 2-alkynylpyridine scaffold is a precursor for various cyclization reactions to form fused heterocyclic systems. These transformations can be promoted by heat, light, or transition metal catalysts. Gold-catalyzed cyclizations, in particular, have proven effective for activating alkynes towards nucleophilic attack. kyoto-u.ac.jpntnu.edu For instance, 2-alkynylpyridines can undergo intramolecular cyclization where a nucleophilic atom from a tethered side chain attacks the activated alkyne. Depending on the reaction conditions and the nature of any tethered groups, a variety of fused ring systems can be accessed. Studies on related systems, such as 2-alkynyl-N-propargylanilines, have shown that gold catalysts can facilitate complex cascade cyclizations involving rearrangement and hydroarylation to build polycyclic structures. nih.gov Similarly, Brønsted acids can catalyze intramolecular cyclizations of alkylpyridines bearing electrophilic side chains. rsc.org
Hydration Reactions
The hydration of the alkyne in 5-bromo-2-(phenylethynyl)pyridine involves the addition of water across the triple bond to form an enol, which then rapidly tautomerizes to the more stable keto form. libretexts.org This reaction is typically catalyzed by strong acids, often in the presence of a mercury(II) salt (e.g., HgSO₄) to enhance the rate of reaction. libretexts.org For a terminal alkyne, hydration follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, resulting in a methyl ketone after tautomerization. libretexts.org In the case of the internal alkyne in 5-bromo-2-(phenylethynyl)pyridine, hydration would lead to the formation of a ketone. The regioselectivity of the addition would be influenced by the electronic effects of the phenyl and pyridyl groups. Metal catalysts other than mercury can also promote hydration reactions of pyridine derivatives. rsc.org
| Reaction Type | Reagents | Intermediate | Final Product |
| Electrophilic Addition (Halogenation) | Br₂ | Bromonium ion | 1,2-Dibromo-1-phenylethene derivative |
| Electrophilic Addition (Hydrohalogenation) | HBr | Vinyl cation | 2-Bromo-1-phenylethene derivative |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Phenyl(pyridin-2-yl)ethanone derivative |
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a key site for chemical reactions, including N-oxidation and coordination to metal centers.
N-Oxidation Reactions
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, influencing its reactivity in subsequent reactions. While direct studies on the N-oxidation of 5-bromo-2-(phenylethynyl)pyridine are not extensively documented, the N-oxidation of structurally related bromopyridines is well-established. For instance, the oxidation of various pyridine derivatives can be achieved using oxidizing agents such as hydrogen peroxide in acetic acid or with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgwikipedia.org
The N-oxidation of pyridines, including those with halo- and alkyl substituents, is a common transformation in organic synthesis. tamu.edu For example, 5-bromo-2-methylpyridine (B113479) has been successfully oxidized to its corresponding N-oxide. nih.govresearchgate.net The reaction conditions for such transformations often involve heating the pyridine derivative with an oxidizing agent.
Table 1: N-Oxidation of a Structurally Related Bromopyridine Derivative nih.govresearchgate.net
| Starting Material | Reagents and Conditions | Product | Yield |
| 5-bromo-2-methylpyridine | 35% aq. H₂O₂, glacial acetic acid, 343-353 K, 12 h | 5-bromo-2-methylpyridine N-oxide | 95% |
This table presents data for a structurally similar compound to illustrate the general conditions for N-oxidation of a bromopyridine.
The introduction of the N-oxide functionality can activate the pyridine ring for further functionalization. Pyridine N-oxides can undergo various reactions, including electrophilic substitution at the 2- and 4-positions and deoxygenation to regenerate the pyridine. wikipedia.org
Coordination to Metal Centers
The nitrogen atom of the pyridine ring in 5-bromo-2-(phenylethynyl)pyridine possesses a lone pair of electrons, enabling it to act as a ligand and coordinate to various metal centers. This coordination chemistry is a fundamental aspect of many pyridine derivatives. The formation of metal complexes can influence the catalytic activity, photophysical properties, and biological applications of the organic ligand.
While specific studies on the coordination complexes of 5-bromo-2-(phenylethynyl)pyridine are not widely reported, the coordination behavior of related pyridine-based ligands has been extensively investigated. For example, ligands containing a triazolopyridine moiety, which includes a pyridine ring, have been shown to form complexes with a range of transition metals such as iron(II), cobalt(II), nickel(II), and copper(II). nih.gov In these complexes, the pyridine nitrogen typically acts as a donor atom, forming a coordinate bond with the metal center. nih.govyoutube.comyoutube.comyoutube.com
Table 2: Examples of Metal Complexes with Pyridine-Containing Ligands nih.gov
| Ligand | Metal Ion | Resulting Complex | Coordination Geometry |
| 3-(2-pyridyl)- tamu.eduCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridine (L¹⁰) | Co(II) | Co(L¹⁰)₂(MeOH)₂₂ | Octahedral |
| 3-(2-pyridyl)- tamu.eduCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridine (L¹⁰) | Ni(II) | Ni(L¹⁰)₂(MeOH)₂₂ | Octahedral |
| 3-(2-pyridyl)- tamu.eduCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridine (L¹⁰) | Cu(II) | Cu(L¹⁰)₂(MeOH)₂₂ | Octahedral |
| 3-(2-pyridyl)- tamu.eduCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridine (L¹⁰) | Fe(II) | Fe(L¹⁰)₃₂ | Octahedral |
This table showcases the coordination behavior of a related pyridine-containing ligand to illustrate the potential for 5-bromo-2-(phenylethynyl)pyridine to form similar metal complexes.
Mechanistic Studies of Key Transformations
The bromine atom at the 5-position and the phenylethynyl group at the 2-position of the pyridine ring are key sites for important carbon-carbon bond-forming reactions, such as the Sonogashira and Suzuki cross-coupling reactions. Mechanistic studies of these transformations provide insight into the catalytic cycles and the factors influencing reaction outcomes.
The Sonogashira cross-coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. scirp.orgyoutube.comyoutube.com For 5-bromo-2-(phenylethynyl)pyridine, the bromo substituent can readily participate in this reaction. The generally accepted mechanism involves a catalytic cycle with the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 5-bromo-2-(phenylethynyl)pyridine to form a Pd(II) intermediate. youtube.com
Transmetalation: The terminal alkyne reacts with the copper(I) salt to form a copper acetylide, which then transmetalates with the Pd(II) complex. youtube.com
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the product and regenerate the Pd(0) catalyst. youtube.com
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboron compound and an organohalide. researchgate.netillinois.eduyoutube.com The bromo-substituted pyridine ring of 5-bromo-2-(phenylethynyl)pyridine makes it a suitable substrate for this reaction. The catalytic cycle for the Suzuki reaction is generally understood to proceed through the following steps:
Oxidative Addition: Similar to the Sonogashira reaction, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of the pyridine derivative to give a Pd(II) species. illinois.edu
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center. youtube.com
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate to yield the cross-coupled product and regenerate the Pd(0) catalyst. youtube.com
Highly active catalyst systems have been developed for the Suzuki-Miyaura coupling of challenging heterocyclic substrates, including those containing pyridine rings. organic-chemistry.org
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 2 Phenylethynyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is used to identify all non-equivalent protons and their neighboring atoms through chemical shifts (δ) and spin-spin coupling constants (J). The aromatic region of the spectrum is of particular interest for 5-bromo-2-(phenylethynyl)pyridine, which contains two distinct ring systems: a disubstituted pyridine (B92270) ring and a monosubstituted phenyl ring.
The protons on the pyridine ring are expected to appear as distinct signals due to their unique electronic environments, influenced by the nitrogen atom, the bromo group at the 5-position, and the phenylethynyl group at the 2-position. The phenyl group protons typically present as a more complex multiplet.
For the analogous 5-fluoro-2-(phenylethynyl)pyridine, the following signals were observed in CDCl₃:
δ 8.47 (d, J = 2.8 Hz, 1H): Attributed to the proton at the 6-position of the pyridine ring, adjacent to the nitrogen and coupled to the proton at the 4-position.
δ 7.62-7.51 (m, 3H): This multiplet likely contains the proton at the 4-position of the pyridine ring and the two ortho-protons of the phenyl ring.
δ 7.44-7.43 (m, 4H): This multiplet is assigned to the meta and para protons of the phenyl ring and the proton at the 3-position of the pyridine ring nih.gov.
Interactive Data Table: Predicted ¹H NMR Data for 5-Bromo-2-(phenylethynyl)pyridine
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridine H-3 | ~7.3-7.5 | d | ~8.5 |
| Pyridine H-4 | ~7.8-8.0 | dd | ~8.5, 2.5 |
| Pyridine H-6 | ~8.6-8.8 | d | ~2.5 |
| Phenyl H (ortho) | ~7.5-7.7 | m | - |
¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its bonding environment (sp, sp², sp³) and proximity to electronegative atoms.
For 5-fluoro-2-(phenylethynyl)pyridine, key ¹³C NMR signals in CDCl₃ include:
δ 158.7 (d, JCF = 260 Hz): Carbon C-5, directly attached to fluorine, showing a large carbon-fluorine coupling constant.
δ 139.7 (d, J = 4 Hz): Carbon C-6.
δ 138.8 (d, JCF = 24 Hz): Carbon C-4.
δ 132.12, 129.19, 128.5: Aromatic carbons of the phenyl ring.
δ 122.2: The quaternary carbon of the phenyl ring attached to the alkyne.
δ 87.1, 87.7: The two sp-hybridized carbons of the alkyne bridge nih.gov.
For 5-bromo-2-(phenylethynyl)pyridine, the C-5 carbon would not exhibit the large coupling seen with fluorine but would appear at a chemical shift influenced by the bromine atom (typically around 118-122 ppm). The alkyne carbons and phenyl carbons would be expected at similar chemical shifts.
Interactive Data Table: Predicted ¹³C NMR Data for 5-Bromo-2-(phenylethynyl)pyridine
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2 | ~144 |
| Pyridine C-3 | ~122 |
| Pyridine C-4 | ~141 |
| Pyridine C-5 | ~120 |
| Pyridine C-6 | ~152 |
| Alkyne C≡C | ~87, 88 |
| Phenyl C (ipso) | ~122 |
While not applicable to the parent compound, ¹⁹F NMR is a powerful tool for derivatives containing fluorine. For 5-fluoro-2-(phenylethynyl)pyridine, a signal is observed at δ = -124.9 ppm nih.gov. This technique is highly sensitive and provides information about the electronic environment around the fluorine atom, making it invaluable for confirming the structure of fluorinated analogues.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is essential for determining the molecular weight of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass-to-charge ratio (m/z) is measured with very high precision, allowing for the determination of the exact molecular formula.
For 5-bromo-2-(phenylethynyl)pyridine (C₁₃H₈BrN), the presence of bromine is highly diagnostic due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.
While specific HRMS data for the bromo compound is not available in the cited literature, the HRMS data for 5-fluoro-2-(phenylethynyl)pyridine found a mass of 198.0712 for the [M+H]⁺ ion, closely matching the calculated value of 198.0714 for C₁₃H₉FN nih.gov. A similar analysis for the bromo compound would be expected to confirm its elemental composition.
Interactive Data Table: Predicted HRMS Data for 5-Bromo-2-(phenylethynyl)pyridine
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| [C₁₃H₈⁷⁹BrN]⁺ | ⁷⁹Br | 256.9894 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and functional groups.
Key expected vibrational frequencies for 5-bromo-2-(phenylethynyl)pyridine include:
C≡C Stretch: The stretching of the carbon-carbon triple bond of the alkyne group. This vibration is often weak in the IR spectrum due to low polarity but strong in the Raman spectrum. It is expected in the range of 2100-2260 cm⁻¹.
Aromatic C=C and C=N Stretches: These vibrations from the pyridine and phenyl rings appear in the 1400-1600 cm⁻¹ region. For the related 5-fluoro-2-(phenylethynyl)pyridine, absorptions were noted at 1577, 1493, and 1467 cm⁻¹ nih.gov.
Aromatic C-H Stretch: These signals are typically found above 3000 cm⁻¹.
C-Br Stretch: The carbon-bromine bond stretch is expected in the far-infrared region, typically between 500-690 cm⁻¹.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Medium |
| Alkyne C≡C Stretch | 2100-2260 | Weak | Strong |
| Aromatic C=C/C=N Stretch | 1400-1600 | Strong-Medium | Strong-Medium |
| C-H Bending | 690-900 | Strong | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals. For 5-bromo-2-(phenylethynyl)pyridine, the extensive conjugation between the phenyl ring, the alkyne bridge, and the pyridine ring is expected to give rise to strong π → π* transitions.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.
As of the current literature survey, a definitive crystal structure for 5-bromo-2-(phenylethynyl)pyridine has not been reported in publicly accessible crystallographic databases. However, the analysis of closely related bromo-pyridine derivatives provides valuable insights into the expected solid-state conformation and packing of the target molecule.
For instance, the crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine reveals specific details about the geometry of the bromo-pyridine ring. researchgate.net Similarly, crystallographic data for 5-bromo-2-(hydroxymethyl)pyridine offers further comparative data on a 2,5-substituted pyridine system. In the latter, the molecule is essentially planar, and intermolecular hydrogen bonds play a significant role in the crystal packing.
By examining these and other related structures, researchers can predict the likely planarity of the pyridine and phenyl rings in 5-bromo-2-(phenylethynyl)pyridine, connected by the linear acetylene (B1199291) linker. The bromine atom and the phenylethynyl group at positions 5 and 2, respectively, will influence the electronic distribution and potential for intermolecular interactions, such as halogen bonding or π-stacking, in the solid state.
A summary of crystallographic data for analogous compounds is presented below to offer a comparative perspective.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine researchgate.net | C7H6BrN5 | Orthorhombic | Acam | 12.3735 | 20.8690 | 6.8385 | 90 | 90 | 90 |
| 5-bromo-2-(hydroxymethyl)pyridine | C6H6BrNO | Monoclinic | P21/c | 4.039 | 8.974 | 9.224 | 90 | 93.09 | 90 |
This data is for illustrative purposes to show typical crystallographic parameters for related molecules and does not represent the target compound.
Other Advanced Spectroscopic and Analytical Methods (e.g., ECD for chiral derivatives)
Beyond standard spectroscopic techniques like NMR and IR, other advanced methods can provide deeper insights into the structural and electronic properties of 5-bromo-2-(phenylethynyl)pyridine and its derivatives.
Electronic Circular Dichroism (ECD) for Chiral Derivatives:
While 5-bromo-2-(phenylethynyl)pyridine itself is achiral, the introduction of a chiral center, for example, by substitution on the phenyl ring or by creating a chiral axis, would result in enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The application of ECD has been successfully demonstrated for chiral derivatives of similar heterocyclic systems. For example, studies on chiral 6-phenyl-4-phenylethynyl-1,4-dihydropyridines have utilized X-ray crystallography to assign the absolute configuration, which is then correlated with their ECD spectra. nih.gov This correlation allows for the confident assignment of absolute configurations for related compounds without the need for crystallization. Furthermore, the chiroptical properties of pyridine-benzimidazole derivatives exhibiting propeller chirality have been investigated, showcasing the sensitivity of ECD to subtle stereochemical features. nih.gov For any future synthesis of chiral derivatives of 5-bromo-2-(phenylethynyl)pyridine, ECD would be an indispensable tool for stereochemical characterization.
Computational Studies:
In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive tool. mdpi.comdntb.gov.uaafricanjournalofbiomedicalresearch.com DFT calculations can be employed to:
Optimize the gas-phase geometry of 5-bromo-2-(phenylethynyl)pyridine, providing theoretical values for bond lengths and angles.
Predict vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra.
Simulate electronic transitions to help interpret UV-Vis spectra.
For chiral derivatives, theoretical ECD spectra can be calculated and compared with experimental data to determine the absolute configuration.
These computational approaches provide a valuable complement to experimental data and are increasingly integral to the comprehensive structural analysis of novel compounds.
Applications in Contemporary Chemical Science Involving 5 Bromo 2 Phenylethynyl Pyridine
Building Blocks for Conjugated Systems and Advanced Materials
The specific arrangement of atoms in 5-bromo-2-(phenylethynyl)pyridine makes it an ideal precursor for synthesizing various organic materials with valuable electronic and optical properties.
Organic Semiconductors and Optoelectronic Materials
The development of organic semiconductors is a rapidly growing field, with applications in flexible displays, solar cells, and sensors. The extended π-conjugated system in derivatives of 5-bromo-2-(phenylethynyl)pyridine is crucial for their semiconducting properties. The presence of the bromine atom allows for further chemical modifications through cross-coupling reactions, enabling the synthesis of a wide array of complex organic molecules with tailored electronic characteristics. These molecules can be designed to have specific energy levels, facilitating efficient charge transport, which is a key requirement for high-performance organic electronic devices.
Pyrimidine derivatives, which can be synthesized from precursors like 5-bromo-2-(phenylethynyl)pyridine, are noted for their optoelectronic characteristics. These properties are instrumental in the development of light-triggered hydrogen evolution technologies, which hold promise for renewable, carbon-neutral energy sources nih.gov. The precise tuning of these pyrimidine-based molecules has also been applied to the creation of covalent organic frameworks (COFs), which are valued for their crystalline structure, porosity, and adaptability nih.gov.
Fluorescent Probes and Dyes
Fluorescent probes are indispensable tools in biological and chemical research, allowing for the sensitive and selective detection of various analytes. The rigid, planar structure of molecules derived from 5-bromo-2-(phenylethynyl)pyridine often leads to strong fluorescence. By introducing specific functional groups, these molecules can be engineered to bind to particular ions, proteins, or nucleic acids, with their fluorescence properties changing upon binding. This change serves as a signal for the presence of the target analyte. For instance, pyrene (B120774) derivatives are well-known fluorescent probes for biomolecules due to their high extinction coefficient and long emission lifetime beilstein-journals.org. Similarly, phenanthridines are used as fluorescent probes, and their characteristics can be altered by attaching different substituents to their aromatic core beilstein-journals.org.
| Application Area | Key Molecular Feature | Example of Use |
| Organic Semiconductors | Extended π-conjugation | Flexible displays, solar cells |
| Optoelectronic Materials | Tunable energy levels | Light-triggered hydrogen evolution |
| Fluorescent Probes | Rigid, planar structure | Detection of biomolecules |
| Dyes | Strong fluorescence | Biological imaging |
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are critical for applications in optical data processing, storage, and telecommunications nih.gov. The extended π-electron system and the presence of both electron-donating and electron-withdrawing groups in derivatives of 5-bromo-2-(phenylethynyl)pyridine can lead to large second-order NLO responses. The asymmetry in the electron distribution within these molecules is a key factor for achieving significant NLO properties. The ability to "molecularly engineer" these compounds allows for the optimization of their NLO characteristics for specific applications jhuapl.edu.
Ligand Design in Coordination Chemistry and Catalysis
The nitrogen atom in the pyridine (B92270) ring of 5-bromo-2-(phenylethynyl)pyridine possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property is extensively utilized in the design of ligands for various applications in coordination chemistry and catalysis.
Synthesis of Transition Metal Complexes and Coordination Polymers
5-Bromo-2-(phenylethynyl)pyridine and its derivatives can act as ligands, binding to transition metals to form stable complexes. These complexes can have interesting magnetic, electronic, and photophysical properties. The structure and properties of these complexes can be finely tuned by modifying the substituents on the pyridine or phenyl rings. Furthermore, when bifunctional ligands derived from this compound are used, they can bridge multiple metal centers, leading to the formation of coordination polymers. These polymers can have porous structures, making them suitable for applications in gas storage, separation, and catalysis. Pyridine itself is known to form a wide variety of complexes with transition metals, with geometries ranging from octahedral to tetrahedral and linear wikipedia.org.
Use as Pre-ligands in Catalytic Systems (e.g., for C-C bond formation)
Transition metal complexes are widely used as catalysts in a vast number of organic reactions. Ligands play a crucial role in these catalytic systems by modulating the reactivity and selectivity of the metal center. Derivatives of 5-bromo-2-(phenylethynyl)pyridine can be used as pre-ligands in catalytic systems, particularly for carbon-carbon (C-C) bond formation reactions. For example, palladium-catalyzed cross-coupling reactions are fundamental methods for C-C bond formation in organic synthesis mdpi.combeilstein-journals.org. The ligand can influence the efficiency and selectivity of these reactions by affecting the electronic and steric environment of the palladium catalyst. The bromine atom on the pyridine ring also provides a handle for anchoring the ligand to a solid support, which can facilitate catalyst recovery and reuse.
| Application Area | Role of 5-Bromo-2-(phenylethynyl)pyridine Derivative | Example of Use |
| Transition Metal Complexes | Ligand for metal coordination | Synthesis of complexes with specific magnetic or electronic properties |
| Coordination Polymers | Bridging ligand between metal centers | Gas storage and separation materials |
| Catalysis | Pre-ligand to modulate catalyst activity | Palladium-catalyzed C-C bond formation reactions |
Future Research Directions and Uncharted Avenues for 5 Bromo 2 Phenylethynyl Pyridine
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The primary route to 5-bromo-2-(phenylethynyl)pyridine is the palladium-catalyzed Sonogashira cross-coupling reaction between a dihalopyridine and phenylacetylene (B144264). Future research will focus on evolving this synthesis toward greener, more efficient, and atom-economical alternatives.
Current methodologies often rely on conventional heating, extended reaction times, and homogeneous palladium catalysts that can be difficult to recover and may lead to product contamination. Emerging sustainable techniques offer significant improvements. rsc.orgnih.govresearchgate.net Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times and improve yields in Sonogashira couplings. researchgate.net A comparison between conventional and microwave-assisted methods highlights the potential for energy and time savings.
Table 1: Comparison of Conventional vs. Microwave-Assisted Sonogashira Coupling
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 18 hours | 25 minutes |
| Yield | 80% | 97% |
Data adapted from a representative Sonogashira coupling reaction. researchgate.net
Further avenues for greening the synthesis include:
Mechanochemistry: Performing the synthesis in a ball mill under solventless conditions can reduce waste and circumvent solubility issues, representing a significant step towards sustainable production. nih.gov
Sonochemistry: The use of ultrasonic irradiation, particularly in conjunction with copper iodide (CuI) nanoparticles, can accelerate the reaction and enable solvent-free protocols. rsc.org
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The bifunctional nature of 5-bromo-2-(phenylethynyl)pyridine—possessing both a nucleophilic substitution site (C-Br bond) and a reactive alkyne—opens a vast landscape for novel chemical transformations that remain largely unexplored.
The bromine atom can be readily displaced via nucleophilic aromatic substitution. tandfonline.comtandfonline.com This provides a gateway to a diverse library of 5-substituted-2-(phenylethynyl)pyridine derivatives by introducing sulfur, oxygen, or nitrogen nucleophiles. tandfonline.com
The internal alkyne moiety is a particularly rich site for undiscovered transformations. While terminal alkynes are common in "click" chemistry, the reactivity of internal alkynes like the one in this molecule offers unique possibilities. Future research should focus on metal-catalyzed cycloaddition reactions to construct complex polycyclic and heterocyclic systems. nih.govacs.org Examples of potential transformations include:
[2+2+2] and other Cycloadditions: Rhodium-catalyzed cycloadditions with other alkynes or alkenes could yield complex, functionalized aromatic and polycyclic structures. nih.gov
Alkyne-Azide Cycloadditions: Both metal-catalyzed and metal-free cycloadditions with azides could be explored to form 1,4,5-trisubstituted triazoles, which are valuable structures in medicinal chemistry and materials science. rsc.orgresearchgate.net
[6+2] Cycloadditions: The reaction of the alkyne with cyclic trienes, such as cycloheptatriene, could provide access to novel bicyclic frameworks under rhodium catalysis. acs.org
Selective Hydrogenation: The controlled semi-hydrogenation of the alkyne to either the (E)- or (Z)-alkene would introduce stereochemical diversity and lead to stilbene-like structures with distinct photophysical properties. researchgate.net
Integration into Emerging Advanced Functional Materials and Nanostructures
The unique electronic and structural features of 5-bromo-2-(phenylethynyl)pyridine make it an ideal building block for a new generation of advanced materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine (B92270) nitrogen atom is a classic coordination site for metal ions. tcarts.in By linking metal centers, this compound can act as a monodentate or bidentate bridging ligand, facilitating the self-assembly of coordination polymers or porous MOFs. tcarts.in These materials could be designed for applications in gas storage, catalysis, or chemical sensing. The bromo-substituent could be used for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial construction.
Organic Electronics: The rigid, conjugated phenylethynylpyridine core is a promising scaffold for organic electronic materials. By polymerizing or further functionalizing this unit, it could be incorporated into:
Organic Light-Emitting Diodes (OLEDs): The extended π-system is suitable for charge transport and, with appropriate modifications, could be tuned to emit light at specific wavelengths for display and lighting applications.
Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in a solar cell, the electronic properties of this scaffold could be harnessed for efficient light harvesting and charge separation.
Chemical Sensors: The pyridine nitrogen can be protonated or can bind to Lewis acids, leading to changes in the molecule's fluorescence or absorption spectrum. This property could be exploited to develop chemosensors for detecting metal ions or changes in pH.
Advanced Computational Modeling and Machine Learning for Predictive Design
Modern computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules like 5-bromo-2-(phenylethynyl)pyridine, minimizing trial-and-error experimentation.
Density Functional Theory (DFT): DFT calculations can be employed to predict the outcomes of potential reactions and to understand the mechanisms of novel transformations. acs.org For example, DFT can help determine the feasibility and regioselectivity of the cycloaddition reactions discussed in section 8.2. acs.org Furthermore, it can predict key properties for materials applications, such as the HOMO/LUMO energy levels, which are crucial for designing effective organic electronic devices.
Machine Learning (ML): As more data on the reactivity and properties of pyridine derivatives are generated, ML models can be trained to predict the outcomes of reactions with high accuracy. An ML model could, for instance, predict the optimal conditions (catalyst, solvent, temperature) for synthesizing a specific derivative of 5-bromo-2-(phenylethynyl)pyridine or screen vast virtual libraries of related compounds to identify candidates with desired electronic or photophysical properties.
Synergistic Experimental and Theoretical Approaches in Chemical Research
The most profound advances will emerge from a close integration of experimental synthesis and characterization with theoretical modeling. A synergistic workflow where computational predictions guide experimental efforts is the future of chemical research.
For instance, a research program could follow this integrated path:
Computational Prediction (In Silico): DFT calculations are used to predict the electronic and photophysical properties of a series of novel derivatives of 5-bromo-2-(phenylethynyl)pyridine, designed for an OLED application. The model identifies a candidate with a promising band gap and emission wavelength.
Guided Synthesis (In Vitro): Guided by the computational results, a synthetic chemist synthesizes the most promising candidate molecule, using a sustainable method optimized through a smaller-scale computational or machine learning model.
Experimental Validation: The synthesized compound is characterized using techniques like single-crystal X-ray analysis, UV-Vis and fluorescence spectroscopy, and spectroelectrochemistry. tcarts.in
Feedback and Refinement: The experimental data are used to validate and refine the initial computational model. acs.org Any discrepancies between the predicted and observed properties provide valuable insights, leading to a more accurate model for the next round of design and discovery.
This iterative cycle of prediction, synthesis, and validation ensures that research efforts are focused and efficient, accelerating the path from a simple building block to a high-performance functional material.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-bromo-2-(phenylethynyl)pyridine with high purity?
- Methodological Answer : The compound can be synthesized via a two-step process:
Bromination : Introduce bromine at the 5-position of 2-aminopyridine derivatives using N-bromosuccinimide (NBS) under acidic conditions (e.g., H2SO4) .
Sonogashira Coupling : React 5-bromo-2-iodopyridine with phenylacetylene using a Pd/Cu catalyst system (e.g., Pd(PPh3)4, CuI) in a triethylamine/THF solvent mixture at 60–80°C .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity.
Q. How can spectroscopic techniques distinguish 5-bromo-2-(phenylethynyl)pyridine from structurally similar bromopyridines?
- Methodological Answer :
- 1H/13C NMR : The phenylethynyl group produces distinct aromatic splitting patterns (e.g., coupling constants between 2.5–3.5 Hz for ethynyl protons) and downfield-shifted carbons (~90–100 ppm for sp-hybridized C) .
- GC-MS : Look for a molecular ion peak at m/z 258 (C13H9BrN) and fragmentation patterns indicative of ethynyl cleavage .
- FT-IR : Confirm the C≡C stretch at ~2100–2200 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic effects of the phenylethynyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing bromine at C5 enhances electrophilicity at C2, facilitating oxidative addition in Pd-catalyzed couplings.
- Steric Effects : The linear phenylethynyl group minimizes steric hindrance, enabling efficient access to the catalytic site.
- Experimental Design : Compare reaction rates/yields with analogs (e.g., 5-bromo-2-methylpyridine) under identical Suzuki-Miyaura conditions (Pd(OAc)2, K2CO3, DMF/H2O). Use DFT calculations to map frontier molecular orbitals and quantify electronic contributions .
Q. What strategies resolve contradictory data in catalytic applications, such as Au(III) complex activity?
- Methodological Answer :
- Reproducibility Checks : Ensure ligand purity (>99% via HPLC) and inert reaction conditions (Schlenk line, Ar atmosphere).
- Catalyst Characterization : Use X-ray crystallography to confirm the Au(III) coordination geometry (e.g., square-planar vs. distorted tetrahedral) .
- Control Experiments : Test the ligand alone for catalytic activity to rule out ligand-driven pathways.
- Case Study : In cycloisomerization of hexenynes, inconsistent yields (e.g., 30–70%) may arise from trace moisture; employ molecular sieves or rigorously dried solvents .
Q. How can thermal stability be systematically evaluated for safe handling in high-temperature reactions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >160°C under N2) and residue composition .
- Differential Scanning Calorimetry (DSC) : Identify exothermic peaks indicative of decomposition or phase transitions.
- Safety Protocol : Store at 2–8°C under desiccation. Avoid prolonged heating above 100°C in open systems .
Q. What pharmacological assays are suitable for probing mGluR5 receptor antagonism?
- Methodological Answer :
- In Vitro Binding : Use radiolabeled [3H]MPEP in competitive binding assays with HEK293 cells expressing mGluR5. Calculate IC50 values via nonlinear regression .
- Functional Activity : Measure Ca2+ flux (Fluo-4 AM dye) in response to glutamate stimulation ± test compound.
- Advanced Models : Employ brain slice electrophysiology to assess synaptic transmission modulation in hippocampal CA1 neurons .
Data Contradiction and Validation
Q. Why do cross-coupling yields vary significantly between halogenated analogs (Br vs. Cl)?
- Methodological Answer :
- Halogen Reactivity : Bromine’s lower electronegativity (vs. Cl) facilitates oxidative addition to Pd(0), improving yields by 20–40% .
- Validation : Compare kinetic profiles (e.g., pseudo-first-order rate constants) for Br/Cl analogs using in situ IR or NMR monitoring.
Q. How to address discrepancies in reported catalytic activity of Au(III) complexes?
- Methodological Answer :
- Ligand Purity : Characterize ligands via elemental analysis and HRMS to confirm stoichiometry.
- Catalyst Speciation : Use ESI-MS to detect Au(III) vs. Au(I) species in solution.
- Substrate Scope : Test catalytic activity across diverse substrates (e.g., alkynes, alkenes) to identify selectivity trends .
Safety and Compliance
Q. What safety protocols mitigate risks during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
